D(+)-Galactosamine hydrochloride

描述

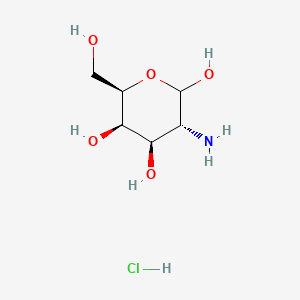

Structure

3D Structure of Parent

属性

IUPAC Name |

(3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO5.ClH/c7-3-5(10)4(9)2(1-8)12-6(3)11;/h2-6,8-11H,1,7H2;1H/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPLRMLTKYXDST-BMZZJELJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)N)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031356 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1772-03-8 | |

| Record name | Galactosamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of D(+)-Galactosamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D(+)-Galactosamine hydrochloride (D-GalN) is a pivotal tool in experimental hepatology, serving as a highly specific hepatotoxic agent to induce liver injury models that closely mimic human conditions like viral hepatitis and acute liver failure. This technical guide provides an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Executive Summary

D(+)-Galactosamine's hepatotoxicity stems from a dual-pronged assault on hepatocytes: metabolic disruption and sensitization to inflammatory mediators. Upon entering the liver, it is metabolized through the galactose pathway, leading to a critical depletion of uridine (B1682114) triphosphate (UTP). This UTP depletion inhibits essential macromolecular synthesis, including RNA and proteins, thereby compromising cellular function and integrity.[1][2][3] Concurrently, D-GalN renders hepatocytes extraordinarily sensitive to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[4][5] When co-administered with an inflammatory stimulus like lipopolysaccharide (LPS), which triggers TNF-α release from Kupffer cells, the result is a massive wave of hepatocyte apoptosis and necrosis, culminating in fulminant hepatic failure.[1][4][6]

Core Mechanism of Action

Metabolic Disruption: The Uridine Trap

The primary and direct mechanism of D-GalN's action is the "uridine trap." Once inside hepatocytes, D-GalN is phosphorylated by galactokinase to D-GalN-1-phosphate. This product is then converted to UDP-galactosamine by UDP-galactose uridyltransferase, consuming UTP in the process.[2] The accumulation of UDP-galactosamine and other UDP-sugar derivatives effectively sequesters the cellular uridine pool, leading to a profound depletion of UTP, UDP, and UMP.[2][7]

The consequences of UTP deficiency are severe:

-

Inhibition of Macromolecular Synthesis: UTP is a fundamental precursor for RNA synthesis. Its depletion leads to a near-complete halt in transcription, which in turn stops protein synthesis.[1][6]

-

Impaired Glycogen (B147801) Synthesis: UDP-glucose, another crucial uridine derivative, is depleted, which interferes with glycogen synthesis.[2]

This metabolic paralysis weakens the hepatocyte, making it vulnerable to further insults.

Sensitization to Inflammatory Cytokines

D-GalN dramatically sensitizes hepatocytes to TNF-α-mediated apoptosis.[4][5] While TNF-α alone is not typically lethal to healthy hepatocytes, the transcriptional arrest caused by D-GalN prevents the synthesis of protective, anti-apoptotic proteins that are normally induced by TNF-α signaling through the NF-κB pathway.[3][8] This unmasks the pro-apoptotic signaling cascade of TNF-α.

When D-GalN is co-administered with LPS (a component of Gram-negative bacteria cell walls), the following cascade ensues:

-

Kupffer Cell Activation: LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells (resident liver macrophages).

-

TNF-α Release: This binding activates downstream signaling pathways, including NF-κB and MAPKs (p38, JNK, ERK), leading to the massive production and release of TNF-α.[9][10]

-

Hepatocyte Apoptosis: TNF-α binds to its receptor (TNFR1) on the D-GalN-sensitized hepatocytes. With the NF-κB survival pathway blocked, the signal is shunted down the apoptotic pathway, leading to the activation of a caspase cascade (initiator caspase-8 and effector caspase-3), DNA fragmentation, and cell death.[1][4][11]

The hepatotoxicity of D-GalN is therefore intrinsically linked to endotoxin (B1171834) sensitivity and is mediated by lymphoreticular cells, particularly macrophages.[6][12]

Quantitative Data

The following tables summarize key quantitative data from studies using D-GalN to induce liver injury.

Table 1: Dose-Dependent Effects of D-GalN on Biochemical Markers in Rodents

| Parameter | Species/Strain | D-GalN Dose | Time Point | Observation | Reference(s) |

| Alanine Aminotransferase (ALT) | Mice | 700 mg/kg (+10 µg/kg LPS) | 8 hours | ~7.8-fold increase vs. control | [1] |

| Aspartate Aminotransferase (AST) | Rats | 1.1 g/kg | 48 hours | Significant increase (p<0.0001) | [13] |

| Bilirubin | Rats | 1.1 g/kg | 48 hours | Significant increase (p<0.004) | [13] |

| Albumin | Rats | 1.1 g/kg | 48 hours | Significant decrease (p<0.001) | [13] |

| Serum TNF-α | Mice | 700 mg/kg (+10 µg/kg LPS) | 8 hours | ~7.2-fold increase vs. control | [1] |

| Serum TGF-β1 | Mice | 700 mg/kg (+10 µg/kg LPS) | 8 hours | ~13.3-fold increase vs. control | [1] |

Table 2: Impact of D-GalN on Hepatic UTP Levels

| Species | D-GalN Dose | Time Point | % Decrease in UTP | Reference(s) |

| Young Rats (4 months) | Not specified | 2 hours | 55% | [7][14] |

| Adult Rats (12 months) | Not specified | 2 hours | 65% | [7][14] |

| Old Rats (24-26 months) | Not specified | 2 hours | 89% | [7][14] |

| Rats | 200 mg/kg | Not specified | Marked fall | [15] |

Key Signaling Pathways and Experimental Workflows

Signaling Pathway of D-GalN/LPS-Induced Hepatotoxicity

Caption: D-GalN/LPS hepatotoxicity pathway.

Experimental Workflow for D-GalN/LPS-Induced Acute Liver Failure Model

Caption: Workflow for inducing and analyzing D-GalN/LPS liver injury.

Experimental Protocols

Induction of Acute Liver Failure in Mice (D-GalN/LPS Model)

This protocol is adapted from methodologies described in literature for inducing a robust and reproducible model of acute liver failure.[1][16]

Materials:

-

This compound (Sigma-Aldrich or equivalent)

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

-

Sterile, pyrogen-free 0.9% saline

-

Male C57BL/6J mice (6-8 weeks old)

-

Standard animal housing and handling equipment

Procedure:

-

Animal Acclimatization: House mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Reagent Preparation:

-

Prepare a D-GalN solution by dissolving it in sterile saline to a final concentration for the desired dosage (e.g., for a 700 mg/kg dose in a 20g mouse with an injection volume of 200 µL, the concentration would be 70 mg/mL).

-

Prepare an LPS solution in sterile saline (e.g., for a 10 µg/kg dose, a stock of 10 µg/mL allows for a 200 µL injection volume for a 20g mouse).

-

Note: D-GalN and LPS can be prepared as a single solution for co-injection. All solutions must be sterile and pyrogen-free.

-

-

Induction:

-

Monitoring and Sample Collection:

-

Monitor animals for signs of distress.

-

At the desired experimental endpoint (typically 6-10 hours post-injection, when apoptosis is maximal), euthanize the animals via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[1]

-

Immediately collect blood via cardiac puncture for serum analysis.

-

Perfuse the liver with cold phosphate-buffered saline (PBS) and excise it.

-

Divide the liver for different analyses: fix a portion in 10% neutral buffered formalin for histology, and snap-freeze other portions in liquid nitrogen for biochemical and molecular analysis.

-

Histopathological Analysis

Procedure:

-

Fixation and Processing: Fix liver tissue in 10% neutral buffered formalin for 24 hours.[13]

-

Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.[13]

-

Sectioning: Cut 4-5 µm thick sections using a microtome.

-

Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) for general morphology.

-

Analysis: Examine under a light microscope for evidence of hepatocyte necrosis, apoptosis (cell shrinkage, condensed chromatin), inflammation (leukocyte infiltration), and hemorrhage.[1][13][17]

Western Blot Analysis for Apoptosis Markers

This protocol provides a general framework for detecting key apoptotic proteins like cleaved caspase-3.[1][10][18]

Procedure:

-

Protein Extraction: Homogenize snap-frozen liver tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 12% gel).

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-cleaved caspase-3, rabbit anti-FasL) overnight at 4°C with gentle agitation.[1]

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control like β-actin or GAPDH.[1]

Conclusion

This compound remains an indispensable agent for modeling acute liver injury. Its mechanism, centered on the depletion of uridine nucleotides and sensitization to TNF-α, provides a consistent and reproducible platform for studying the pathophysiology of liver failure and evaluating potential therapeutic interventions. A thorough understanding of its dose-dependent effects, the intricate signaling pathways it modulates, and the precise experimental protocols for its use are critical for researchers aiming to leverage this model effectively in the fields of hepatology, toxicology, and drug development.

References

- 1. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory activity of TNF-alpha during acute liver injury induced by D-galactosamine and its protection by PGE1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. atsjournals.org [atsjournals.org]

- 5. Apoptotic cell death in the response of D-galactosamine-sensitized mice to lipopolysaccharide as an experimental endotoxic shock model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Galactose protects hepatocytes against TNF-α-induced apoptosis by promoting activation of the NF-κB signaling pathway in acute liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. D-Galactosamine hepatotoxicity is associated with endotoxin sensitivity and mediated by lymphoreticular cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. Prevention of Galactosamine-Induced Liver Cell Necrosis by Uridine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Apoptosis western blot guide | Abcam [abcam.com]

The Role of D(+)-Galactosamine Hydrochloride in Inducing Acute Liver Injury: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D(+)-Galactosamine hydrochloride (GalN) is a well-established hepatotoxic agent widely utilized in preclinical research to induce acute liver injury that morphologically and biochemically resembles viral hepatitis in humans. This technical guide provides an in-depth overview of the core mechanisms of GalN-induced hepatotoxicity, detailing the critical role of uridine (B1682114) triphosphate (UTP) depletion and the potentiation of inflammatory responses, particularly when co-administered with lipopolysaccharide (LPS). This document summarizes quantitative data, outlines detailed experimental protocols, and visualizes key signaling pathways and workflows to serve as a comprehensive resource for professionals in the field of liver disease research and drug development.

Introduction

This compound is an amino sugar that is selectively metabolized by hepatocytes.[1] Its administration leads to a rapid depletion of the cellular pool of uracil (B121893) nucleotides, which are essential for the synthesis of RNA, proteins, and glycoproteins.[1][2][3] This metabolic disruption makes hepatocytes highly susceptible to further insults, leading to cellular stress, apoptosis, and necrosis.[4][5] The co-administration of GalN with a sublethal dose of bacterial lipopolysaccharide (LPS) creates a robust and reproducible model of fulminant hepatic failure, characterized by a massive inflammatory response and widespread hepatocyte apoptosis.[6][7] This model is invaluable for studying the pathophysiology of acute liver failure and for evaluating the efficacy of potential hepatoprotective therapies.[6]

Mechanism of Action

The primary mechanism of GalN-induced liver injury involves the "trapping" of uridine nucleotides.[1][8] GalN is phosphorylated to GalN-1-phosphate, which then reacts with UTP to form UDP-galactosamine. This process consumes UTP, leading to a significant decrease in the intracellular UTP pool.[2][9][10] The consequences of UTP depletion are twofold:

-

Inhibition of Macromolecule Synthesis: The lack of UTP inhibits the synthesis of RNA and, consequently, proteins and glycoproteins that are vital for cell structure and function.[1][2]

-

Sensitization to Inflammatory Mediators: UTP depletion renders hepatocytes highly sensitive to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[11][12]

When co-administered with LPS, GalN dramatically amplifies the inflammatory cascade. LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on Kupffer cells (resident liver macrophages), leading to the release of a barrage of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[11][13][14] In the GalN-sensitized liver, even low levels of TNF-α can trigger a potent apoptotic cascade in hepatocytes.[12]

Key Signaling Pathways in GalN/LPS-Induced Liver Injury

Several interconnected signaling pathways are activated during GalN/LPS-induced acute liver injury, culminating in hepatocyte death and inflammation.

TNF-α/TNFR1-Mediated Apoptosis

TNF-α, released by activated Kupffer cells, binds to its receptor (TNFR1) on hepatocytes.[11][12] This binding initiates a signaling cascade that leads to the activation of caspases, a family of proteases that execute apoptosis.[7][12] Key players in this pathway include:

-

Caspase-8: An initiator caspase that is activated upon TNFR1 stimulation.

-

Caspase-3: An executioner caspase activated by caspase-8, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical features of apoptosis.[7][12][15][16]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[13][14] LPS-mediated TLR4 activation leads to the activation of the NF-κB pathway in Kupffer cells, amplifying the production of TNF-α and other inflammatory cytokines.[13][14][17]

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular danger signals, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18.[18][19] GalN/LPS treatment leads to the activation of the NLRP3 inflammasome, contributing to the inflammatory milieu in the liver.[18][19]

Oxidative Stress

GalN/LPS administration is associated with a significant increase in oxidative stress, characterized by the generation of reactive oxygen species (ROS) and lipid peroxidation.[4][20] This oxidative stress further damages cellular components and contributes to both apoptosis and necrosis.[20]

Data Presentation: Quantitative Analysis of GalN-Induced Liver Injury Models

The following tables summarize key quantitative data from various studies utilizing GalN and GalN/LPS models of acute liver injury.

Table 1: Dosage and Administration of GalN and LPS in Animal Models

| Animal Model | GalN Dose | LPS Dose | Route of Administration | Time to Injury | Reference |

| Mice (C57BL/6J) | 700 mg/kg | 10 µg/kg | Intraperitoneal (i.p.) | 6-10 hours | [7] |

| Mice (C57BL/6) | 800 mg/kg | 40 µg/kg | Intraperitoneal (i.p.) | Not Specified | [19] |

| Mice (BALB/c) | Not Specified | Not Specified | Intraperitoneal (i.p.) | 1 hour (pretreatment) | [14] |

| Mice | 800 µg/g | 100 ng/g | Intraperitoneal (i.p.) | Not Specified | [21] |

| Rats (Wistar) | 800 mg/kg | Not Applicable | Intraperitoneal (i.p.) | Not Specified | [22] |

| Rats (Sprague-Dawley) | 1.1 g/kg | Not Applicable | Intraperitoneal (i.p.) | 48 hours | [23] |

| Rats (F344) | 800 mg/kg | Not Applicable | Intraperitoneal (i.p.) | 1-2 days | [24] |

Table 2: Key Biomarker Changes in GalN/LPS-Induced Acute Liver Injury

| Biomarker | Animal Model | Fold/Percent Change | Time Point | Reference |

| Serum ALT | Mice | Significantly elevated | 8 hours | [7] |

| Rats | Significantly increased | 48 hours | [23] | |

| Mice | Significantly increased | Not Specified | [25] | |

| Serum AST | Mice | Significantly elevated | 8 hours | [7] |

| Rats | Significantly increased | 48 hours | [23] | |

| Mice | Significantly increased | Not Specified | [25] | |

| Serum TNF-α | Mice | Significantly elevated | 8 hours | [7] |

| Mice | Increased | Not Specified | [18] | |

| Mice | Significantly increased | Not Specified | [14] | |

| Serum IL-1β | Mice | Increased | Not Specified | [18] |

| Serum IL-6 | Rats | Significantly increased | Not Specified | [22] |

| Hepatic Caspase-3 | Mice | Markedly elevated | 8 hours | [7][15] |

| Mice | Increased | Not Specified | [26] | |

| Hepatic Fas/FasL | Mice | Significantly increased | 8 hours | [7][15] |

| Hepatic TGF-β1 | Mice | Significantly elevated | 8 hours | [7] |

| Hepatic NLRP3 | Mice | Increased | Not Specified | [18] |

| Lipid Peroxidation | Mice | Markedly increased | Not Specified | [18] |

| Glutathione (GSH) | Mice | Decreased | Not Specified | [18] |

Experimental Protocols

Induction of Acute Liver Injury in Mice (GalN/LPS Model)

This protocol is based on methodologies described in the literature.[7][27]

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Reagents:

-

This compound (Sigma-Aldrich) dissolved in sterile saline.

-

Lipopolysaccharide (from E. coli O111:B4; Sigma-Aldrich) dissolved in sterile saline.

-

-

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer D-GalN (700 mg/kg) via intraperitoneal (i.p.) injection.

-

Simultaneously or shortly after, administer LPS (10 µg/kg) via i.p. injection.

-

A control group should receive an equivalent volume of sterile saline.

-

Monitor animals for signs of distress.

-

Euthanize mice at predetermined time points (e.g., 6, 8, 12, 24 hours) for sample collection.

-

-

Sample Collection:

-

Collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines).

-

Perfuse the liver with ice-cold PBS to remove blood.

-

Excise the liver and divide it for various analyses:

-

Fix a portion in 10% neutral buffered formalin for histopathology.

-

Snap-freeze portions in liquid nitrogen for protein (Western blot) and RNA (RT-qPCR) analysis.

-

-

Histopathological Analysis

-

Tissue Processing:

-

Dehydrate formalin-fixed liver tissue through a series of graded ethanol (B145695) solutions.

-

Clear with xylene and embed in paraffin.

-

-

Sectioning and Staining:

-

Microscopy:

Biochemical Analysis

-

Serum Enzyme Assays:

-

Measure the activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) in the serum using commercially available kits according to the manufacturer's instructions.[25]

-

-

Cytokine Measurement:

-

Quantify the levels of TNF-α, IL-1β, and IL-6 in the serum or liver homogenates using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[29]

-

Western Blot Analysis

-

Protein Extraction:

-

Homogenize snap-frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Quantification and Electrophoresis:

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

-

Transfer and Immunoblotting:

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., cleaved caspase-3, Fas, FasL, p-NF-κB).

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

-

Mandatory Visualizations

Caption: Signaling pathways in GalN/LPS-induced acute liver injury.

Caption: A typical experimental workflow for studying GalN/LPS-induced liver injury.

Conclusion

The this compound-induced model of acute liver injury, particularly in combination with LPS, remains a cornerstone for investigating the complex cellular and molecular mechanisms underlying fulminant hepatic failure. A thorough understanding of the UTP depletion-driven sensitization and the subsequent inflammatory cascade is crucial for the effective design and interpretation of preclinical studies. This guide provides a foundational resource for researchers, summarizing critical data and methodologies to facilitate further advancements in the development of novel therapies for acute liver diseases.

References

- 1. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on severe hepatic damage induced by galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prevention of galactosamine-induced liver cell necrosis by uridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. PGE1 protection against apoptosis induced by D-galactosamine is not related to the modulation of intracellular free radical production in primary culture of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 7. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. imrpress.com [imrpress.com]

- 9. scispace.com [scispace.com]

- 10. The effects of galactosamine on UTP levels in the livers of young, adult and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. atsjournals.org [atsjournals.org]

- 13. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. NLRP3 inflammasome activation in D-galactosamine and lipopolysaccharide-induced acute liver failure: role of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Etoposide prevents apoptosis in mouse liver with D-galactosamine/lipopolysaccharide-induced fulminant hepatic failure resulting in reduction of lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]

- 23. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. M1/M2-macrophage Polarization-based Hepatotoxicity in d-galactosamine-induced Acute Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | The effects of rhein on D-GalN/LPS-induced acute liver injury in mice: Results from gut microbiome-metabolomics and host transcriptome analysis [frontiersin.org]

- 26. Dopamine alleviated acute liver injury induced by lipopolysaccharide/d-galactosamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

D(+)-Galactosamine Hydrochloride: A Technical Guide to its Discovery, History, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Galactosamine hydrochloride (D-GalN) is a pivotal compound in the field of experimental hepatology and glycobiology. As an amino sugar derived from galactose, its unique biological activities have established it as an indispensable tool for inducing experimental liver injury, thereby providing a robust model for studying the pathogenesis of various liver diseases and for the preclinical evaluation of hepatoprotective agents. This technical guide provides an in-depth overview of the discovery, history, and multifaceted applications of this compound in research, with a focus on its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its appropriate handling and use in experimental settings. The key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 1772-03-8 | [1][2][3][4] |

| Molecular Formula | C₆H₁₄ClNO₅ | [3][5] |

| Molecular Weight | 215.63 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 182-185 °C (decomposes) | [5][8] |

| Solubility | Soluble in water (50 mg/mL) | [1][9] |

| Synonyms | 2-Amino-2-deoxy-D-galactose hydrochloride, Chondrosamine hydrochloride | [1][4] |

Discovery and History in Research

The journey of this compound in research began with its identification as a component of glycoproteins. However, its significance escalated dramatically with the discovery of its potent hepatotoxic effects. A landmark study published in 1968 by Keppler et al. was among the first to describe the induction of hepatitis in rats by D-galactosamine, establishing a reproducible animal model of liver injury that closely mimics human viral hepatitis.[4] This discovery opened new avenues for investigating the complex mechanisms underlying liver damage and regeneration.

Initially, the mechanism of D-GalN-induced hepatotoxicity was linked to its ability to deplete intracellular uridine (B1682114) triphosphate (UTP) pools. This depletion leads to the inhibition of RNA and protein synthesis, ultimately causing cell death.[10] Subsequent research has unveiled a more intricate picture, highlighting the roles of oxidative stress, inflammation, and apoptosis in the pathological process. The co-administration of lipopolysaccharide (LPS) with D-GalN was found to potentiate the liver injury, leading to a model of fulminant hepatic failure that is widely used today. This combined model has been instrumental in elucidating the role of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), in the progression of acute liver failure.

Mechanism of Action and Key Signaling Pathways

The hepatotoxicity of this compound is a multi-faceted process involving the disruption of cellular metabolism and the activation of specific signaling cascades that culminate in hepatocyte apoptosis and necrosis.

Experimental Workflow for D-GalN-Induced Liver Injury Studies

The following diagram illustrates a typical experimental workflow for studying D-GalN-induced liver injury in a rodent model.

Key Signaling Pathways

1. NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In D-GalN-induced liver injury, the release of pro-inflammatory cytokines like TNF-α activates the IKK complex, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it promotes the transcription of genes involved in inflammation and cell survival.[11][12][13]

2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical player in the cellular response to D-GalN. Stress signals initiated by D-GalN lead to the activation of upstream kinases, which in turn phosphorylate and activate the three main MAPK families: JNK, p38, and ERK.[14] Activated JNK and p38 are primarily involved in promoting apoptosis and inflammation, while the role of ERK is more complex, potentially contributing to both cell survival and death depending on the context.[11]

3. Apoptosis Signaling Pathway: D-GalN is a potent inducer of apoptosis in hepatocytes. The process is primarily mediated through the extrinsic (death receptor) pathway. Binding of ligands like TNF-α to their receptors triggers the activation of caspase-8, which in turn activates downstream effector caspases, such as caspase-3.[15][16] Caspase-3 is a key executioner of apoptosis, responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[17]

References

- 1. D-(+)-Galactosamine =99 1772-03-8 [sigmaaldrich.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound | 1772-03-8 [chemicalbook.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. Galactosamine hydrochloride | C6H14ClNO5 | CID 74493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemwhat.com [chemwhat.com]

- 9. D-(+)-半乳糖胺 盐酸盐 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. biomed.cas.cz [biomed.cas.cz]

- 12. Crosstalk of TNF-α, IFN-γ, NF-kB, STAT1 and redox signaling in lipopolysaccharide/d-galactosamine/dimethylsulfoxide-induced fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ginsenoside Rb1 Reduces D-GalN/LPS-induced Acute Liver Injury by Regulating TLR4/NF-κB Signaling and NLRP3 Inflammasome [xiahepublishing.com]

- 14. Activation of mitogen activated protein kinase (MAPK) during D-galactosamine intoxication in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nature and mechanisms of hepatocyte apoptosis induced by D-galactosamine/lipopolysaccharide challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of oxidative stress during apoptosis and necrosis caused by D-galactosamine in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

D(+)-Galactosamine Hydrochloride: An In-depth Technical Guide to its Application as an Experimental Toxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

D(+)-Galactosamine hydrochloride (GalN) is a pivotal experimental toxin utilized extensively in pharmacological and toxicological research to induce a well-characterized and reproducible model of acute liver injury. This guide provides a comprehensive technical overview of GalN, alone or in combination with lipopolysaccharide (LPS), as a tool for studying hepatotoxicity. It delves into the molecular mechanisms of action, primarily the depletion of uridine (B1682114) triphosphate (UTP) pools, which sensitizes hepatocytes to inflammatory and apoptotic stimuli. Detailed experimental protocols for inducing liver failure in rodent models are provided, alongside tabulated quantitative data on dosages, toxicity markers, and timelines of injury. Furthermore, this document illustrates the key signaling pathways implicated in GalN-induced hepatotoxicity through detailed diagrams, offering a visual and conceptual framework for researchers in the field.

Introduction

This compound is an amino sugar analog of galactose that functions as a specific hepatotoxin.[1] Its primary utility in experimental settings stems from its ability to induce liver damage that histologically and biochemically resembles human viral hepatitis.[2][3] The co-administration of GalN with a bacterial endotoxin, such as lipopolysaccharide (LPS), creates a synergistic and robust model of fulminant hepatic failure, characterized by massive hepatocyte apoptosis and a systemic inflammatory response.[4][5] This model is invaluable for investigating the pathophysiology of acute liver failure and for the preclinical evaluation of hepatoprotective therapies.[6][7]

Mechanism of Action

The hepatotoxic effects of D-Galactosamine are primarily attributed to a specific metabolic disturbance within hepatocytes.[8]

2.1. UTP Depletion

Upon entering hepatocytes, GalN is phosphorylated by galactokinase to GalN-1-phosphate. This product is then converted to UDP-galactosamine by UDP-glucose:galactose-1-phosphate uridylyltransferase. The accumulation of UDP-amino sugars effectively "traps" uridine, leading to a profound depletion of the intracellular pool of uridine triphosphate (UTP).[2][9] UTP is essential for the synthesis of RNA and other macromolecules; its depletion results in the cessation of transcription and protein synthesis, rendering hepatocytes highly vulnerable to injury.[9][10]

Caption: Metabolic trapping of uridine by D-Galactosamine leading to UTP depletion.

2.2. Sensitization to Inflammatory Mediators

The inhibition of macromolecular synthesis by GalN sensitizes hepatocytes to the cytotoxic effects of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α).[10] When co-administered with LPS, a potent inducer of TNF-α from Kupffer cells (resident liver macrophages), the stage is set for massive hepatocyte apoptosis.[5] LPS binds to Toll-like receptor 4 (TLR4) on Kupffer cells, triggering downstream signaling cascades that lead to the activation of transcription factors like NF-κB and the subsequent production of TNF-α and other inflammatory mediators.[10][11]

Quantitative Data

The following tables summarize key quantitative data for the use of D-Galactosamine hydrochloride in experimental models.

Table 1: Toxicity and Dosage in Rodent Models

| Parameter | Species | Route | Value | Reference(s) |

| LD50 | Mouse | Intraperitoneal | 2,660 mg/kg | [No specific citation found in search results] |

| Typical Dose (GalN alone) | Rat | Intraperitoneal | 375 - 800 mg/kg | [12][13] |

| Typical Dose (GalN/LPS) | Mouse | Intraperitoneal | GalN: 600 - 800 mg/kgLPS: 10 - 50 µg/kg | [4][14][15] |

| Typical Dose (GalN/LPS) | Rat | Intraperitoneal | GalN: 400 - 800 mg/kgLPS: 8 - 20 µg/kg | [3][16] |

Table 2: Time Course of Key Pathological Events in the GalN/LPS Mouse Model

| Event | Time Post-Injection | Observation | Reference(s) |

| Peak Serum TNF-α | 1.5 hours | Significant elevation | [9] |

| Peak Serum IL-6 | ~7 hours | Significant increase | [17] |

| Initial Rise in Serum ALT/AST | 4 - 6 hours | Significant increase from baseline | [17][18][19] |

| Peak Serum ALT/AST | ~7 hours | Maximal levels observed | [17] |

| Hepatocyte Apoptosis | 6 - 8 hours | Widespread apoptosis and necrosis visible | [14][15] |

| Mortality | 8 - 10 hours (high dose) | Onset of mortality in lethal models | [14] |

Table 3: Representative Biochemical Markers of Liver Injury (GalN/LPS Model in Mice)

| Marker | Control Group (Approx. Value) | GalN/LPS Group (Approx. Peak Value) | Time of Peak | Reference(s) |

| ALT (U/L) | < 50 | > 1000 | ~7 hours | [17][18] |

| AST (U/L) | < 100 | > 1500 | ~7 hours | [17][18] |

| TNF-α (pg/mL) | < 100 | > 3000 | ~1.5 hours | [9] |

| IL-6 (pg/mL) | < 50 | > 2000 | ~7 hours | [17] |

Note: The values presented are approximate and can vary significantly based on the specific animal strain, age, sex, and the precise experimental protocol.

Experimental Protocols

4.1. Induction of Acute Liver Failure in Mice using GalN/LPS

This protocol describes a common method for inducing a severe, acute liver injury model.

Materials:

-

This compound (Sigma-Aldrich, G0500 or equivalent)

-

Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich, L2630 or equivalent)

-

Sterile, pyrogen-free 0.9% saline

-

Male C57BL/6 mice (8-10 weeks old)

-

Sterile syringes and needles (27G or smaller)

Procedure:

-

Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.

-

Reagent Preparation:

-

Prepare a 100 mg/mL solution of GalN in sterile saline. Ensure it is fully dissolved.

-

Prepare a 10 µg/mL solution of LPS in sterile saline.

-

-

Dosing:

-

Monitoring: Observe the animals closely for signs of distress, such as lethargy, piloerection, and huddled behavior.

-

Sample Collection:

-

At predetermined time points (e.g., 1.5, 4, 6, 8 hours post-LPS injection), euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Collect blood via cardiac puncture for serum analysis (ALT, AST, cytokines). Allow blood to clot at room temperature, then centrifuge to separate serum.

-

Perfuse the liver with cold PBS to remove blood.

-

Collect liver tissue samples. For histology, fix a portion in 10% neutral buffered formalin. For molecular analysis (Western blot, qPCR), snap-freeze in liquid nitrogen and store at -80°C.

-

4.2. Induction of Hepatotoxicity in Rats using GalN alone

This protocol is suitable for studying the direct hepatotoxic effects of GalN without the overwhelming inflammatory stimulus of LPS.

Materials:

-

This compound (Sigma-Aldrich, G0500 or equivalent)

-

Sterile, pyrogen-free 0.9% saline

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Sterile syringes and needles (25G or smaller)

Procedure:

-

Animal Acclimatization: As described in 4.1.

-

Reagent Preparation: Prepare a 200 mg/mL solution of GalN in sterile saline.[1]

-

Dosing: Administer a single intraperitoneal (i.p.) injection of GalN at a dose of 800 mg/kg.[13]

-

Monitoring: Observe animals for signs of liver injury, which may develop over a longer time course than the GalN/LPS model.

-

Sample Collection: Euthanize rats at later time points (e.g., 12, 24, 48 hours) for blood and liver tissue collection as described in 4.1.

Key Signaling Pathways and Visualizations

5.1. LPS/TLR4-Mediated Inflammatory Cascade

LPS recognition by TLR4 on Kupffer cells initiates a signaling cascade that is central to the inflammatory response in the GalN/LPS model. This leads to the activation of NF-κB and MAPK pathways.

Caption: LPS/TLR4 signaling cascade leading to inflammatory gene expression.

5.2. TNF-α-Mediated Apoptosis

In GalN-sensitized hepatocytes, TNF-α binding to its receptor (TNFR1) triggers the extrinsic apoptosis pathway, culminating in the activation of executioner caspases.

Caption: TNF-α induced extrinsic apoptosis pathway in GalN-sensitized hepatocytes.

5.3. Experimental Workflow

The following diagram outlines the typical workflow for a study utilizing the GalN/LPS model of acute liver injury.

Caption: Standard experimental workflow for GalN/LPS-induced liver injury studies.

Conclusion

This compound, particularly when used in conjunction with LPS, provides a robust and highly relevant model for studying the mechanisms of acute liver failure. Its mode of action, centered on UTP depletion and sensitization to inflammatory insults, allows for the dissection of complex signaling pathways involved in hepatocyte death and inflammation. The protocols and data presented in this guide offer a foundational resource for researchers aiming to utilize this model effectively. Careful consideration of experimental variables, such as animal strain, dosage, and timing, is critical for obtaining reproducible and meaningful results in the ongoing effort to develop new therapies for acute liver disease.

References

- 1. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protective effects of Shikonin on lipopolysaccharide/ d -galactosamine-induced acute liver injury via inhibiting MAPK and NF-κB and activating Nrf ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03291A [pubs.rsc.org]

- 5. UMSCs Attenuate LPS/D-GalN-induced Acute Liver Failure in Mice by Down-regulating the MyD88/NF-κB Pathway [xiahepublishing.com]

- 6. atsjournals.org [atsjournals.org]

- 7. Deficiency of interleukin-19 exacerbates lipopolysaccharide/D-galactosamine-induced acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enhancement by galactosamine of lipopolysaccharide(LPS)-induced tumour necrosis factor production and lethality: its suppression by LPS pretreatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crosstalk of TNF-α, IFN-γ, NF-kB, STAT1 and redox signaling in lipopolysaccharide/d-galactosamine/dimethylsulfoxide-induced fulminant hepatic failure in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Hepatocyte-Conditional Knockout of Phosphatidylethanolamine Binding Protein 4 Aggravated LPS/D-GalN-Induced Acute Liver Injury via the TLR4/NF-κB Pathway [frontiersin.org]

- 12. Prevention of galactosamine-induced hepatotoxicity in rats with fructose-1,6-diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Participation of autophagy in D-galactosamine-induced acute rat liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lupeol ameliorates LPS/D-GalN induced acute hepatic damage by suppressing inflammation and oxidative stress through TGFβ1-Nrf2 signal pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pretreatment of lipopolysaccharide (LPS) ameliorates D-GalN/LPS induced acute liver failure through TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Preliminary Investigation of D(+)-Galactosamine Hydrochloride Effects In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of D(+)-Galactosamine hydrochloride (D-GalN), a widely used hepatotoxic agent for inducing experimental liver injury. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways involved in D-GalN-induced hepatotoxicity.

Core Mechanism of Action

This compound is a synthetic amino sugar that selectively induces liver damage.[1][2] Its primary mechanism of action involves the depletion of uridine (B1682114) triphosphate (UTP) nucleotides within hepatocytes.[3] This depletion leads to the inhibition of RNA and protein synthesis, ultimately causing cell death.[4][5] Furthermore, D-GalN administration generates free radicals, contributing to oxidative stress and lipid peroxidation of cell membranes.[3] The resulting hepatotoxicity mimics the histopathological features of viral hepatitis in humans, making it a valuable model for studying liver disease and evaluating potential therapeutic agents.[1][3] In many experimental models, D-GalN is co-administered with lipopolysaccharide (LPS) to induce a more severe and acute inflammatory response, leading to fulminant hepatic failure.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies investigating the effects of this compound.

Table 1: Biochemical Parameters in Rodent Models of D-GalN-Induced Liver Injury

| Parameter | Animal Model | D-GalN Dosage | Time Point | Observation | Reference |

| Alanine Aminotransferase (ALT) | Sprague-Dawley Rats | 1.1 g/kg (i.p.) | 48 hours | Significant increase (p<0.001) | [4] |

| Aspartate Aminotransferase (AST) | Sprague-Dawley Rats | 1.1 g/kg (i.p.) | 48 hours | Significant increase (p<0.0001) | [4] |

| Bilirubin | Sprague-Dawley Rats | 1.1 g/kg (i.p.) | 48 hours | Significant increase (p<0.004) | [4] |

| Ammonia | Sprague-Dawley Rats | 1.1 g/kg (i.p.) | 48 hours | Significant increase (p<0.005) | [4] |

| Albumin | Sprague-Dawley Rats | 1.1 g/kg (i.p.) | 48 hours | Significant decrease (p<0.001) | [4] |

| Alanine Aminotransferase (ALT) | Mice | 300 mg/kg (i.p.) with LPS | 8 hours | Significant increase | [6] |

| Aspartate Aminotransferase (AST) | Mice | 300 mg/kg (i.p.) with LPS | 8 hours | Significant increase | [6] |

| Malondialdehyde (MDA) | Mice | 300 mg/kg (i.p.) with LPS | 8 hours | Increased content | [6] |

| Superoxide Dismutase (SOD) | Mice | 300 mg/kg (i.p.) with LPS | 8 hours | Restored activity with treatment | [6] |

| Glutathione Peroxidase (GSH-Px) | Mice | 300 mg/kg (i.p.) with LPS | 8 hours | Restored activity with treatment | [6] |

Table 2: Inflammatory Cytokines and Signaling Molecules in D-GalN/LPS-Induced Liver Injury in Mice

| Molecule | D-GalN/LPS Dosage | Time Point | Observation | Reference |

| Tumor Necrosis Factor-α (TNF-α) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Increased production | [6] |

| Interleukin-1β (IL-1β) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Increased production | [6] |

| Toll-like receptor 4 (TLR4) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Increased expression | [6] |

| Phosphorylated ERK (p-ERK) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Increased expression | [6] |

| Phosphorylated JNK (p-JNK) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Increased expression | [6] |

| Phosphorylated p38 MAPK (p-p38) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Increased expression | [6] |

| Nuclear Factor-κB (NF-κB) | 50 µg/kg LPS & 300 mg/kg D-GalN (i.p.) | 8 hours | Activation and translocation | [6] |

Experimental Protocols

Protocol 1: D-Galactosamine-Induced Acute Liver Failure in Rats

This protocol is adapted from a study inducing acute liver failure in Sprague-Dawley rats.[4]

1. Animals:

-

Male Sprague-Dawley rats (weight range: 180-200 g).

-

House animals in standard laboratory conditions with free access to food and water.

-

Acclimatize animals for at least one week prior to the experiment.

2. Materials:

-

This compound (Sigma-Aldrich, Germany).

-

0.9% physiological saline.

3. Experimental Procedure:

-

Randomly divide animals into a control group and a D-GalN treated group.

-

Prepare a solution of D-GalN in physiological saline at a concentration of 200 mg/ml.[4]

-

Administer a single intraperitoneal (i.p.) injection of D-GalN at a dose of 1.1 g/kg body weight to the treated group.[4]

-

Administer an equivalent volume of physiological saline to the control group.

-

Collect blood samples at 48 hours post-injection for biochemical analysis (ALT, AST, bilirubin, ammonia, albumin).

-

Euthanize animals and collect liver tissue for histopathological examination.

Protocol 2: D-Galactosamine/LPS-Induced Acute Liver Injury in Mice

This protocol is based on a model of acute liver failure induced by the co-administration of D-GalN and LPS in mice.[6]

1. Animals:

-

Male mice (specific strain, e.g., C57BL/6, weight range: 20-25 g).

-

Maintain animals under standard laboratory conditions.

-

Acclimatize animals for at least one week before the experiment.

2. Materials:

-

This compound.

-

Lipopolysaccharide (LPS) from Escherichia coli.

-

Sterile, pyrogen-free saline.

3. Experimental Procedure:

-

Randomly assign mice to control and experimental groups.

-

Dissolve D-GalN and LPS in sterile saline.

-

Administer a single intraperitoneal (i.p.) injection of D-GalN at a dose of 300 mg/kg body weight.[6]

-

Simultaneously or shortly after, administer a single i.p. injection of LPS at a dose of 50 µg/kg body weight.[6]

-

The control group should receive an equivalent volume of saline.

-

Sacrifice mice at 8 hours post-injection.[6]

-

Collect blood for serum analysis of liver enzymes (ALT, AST) and cytokines (TNF-α, IL-1β).

-

Harvest liver tissue for histopathology, and analysis of oxidative stress markers (MDA, SOD, GSH-Px) and signaling pathway components.

Signaling Pathways and Experimental Workflows

Signaling Pathways in D-GalN/LPS-Induced Hepatotoxicity

The combination of D-GalN and LPS activates multiple signaling pathways that contribute to hepatocellular injury and inflammation. The diagram below illustrates the key pathways involved.

Caption: D-GalN/LPS signaling cascade in hepatocytes.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical experimental workflow for investigating the effects of D-GalN in an in vivo model.

Caption: In vivo experimental workflow for D-GalN studies.

References

- 1. The model of D-galactosamine-induced injury of rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preventive Effect of 6-shogaol on D-galactosamine Induced Hepatotoxicity Through NF-κB/MAPK Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-galactosamine-induced liver injury: Topics by Science.gov [science.gov]

A Comprehensive Technical Guide to the Safe Handling of D(+)-Galactosamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

D(+)-Galactosamine hydrochloride is a widely utilized amino sugar in biomedical research, primarily for inducing experimental hepatotoxicity in animal models to study liver disease pathogenesis and evaluate potential therapeutics.[1] While an invaluable tool, its safe handling and a thorough understanding of its toxicological properties are paramount for protecting laboratory personnel. This in-depth technical guide provides comprehensive safety and handling precautions for this compound, detailed experimental protocols for its common applications, and an overview of the key signaling pathways involved in its mechanism of action.

Chemical and Physical Properties

This compound, also known as chondrosamine hydrochloride, is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1772-03-8 | [1][2][3][4] |

| Molecular Formula | C₆H₁₄ClNO₅ | [1] |

| Molecular Weight | 215.63 g/mol | [1] |

| Melting Point | 182 - 185 °C / 359.6 - 365 °F | [2] |

| Solubility | Soluble in water. | [2] |

| Appearance | Off-white powder solid. | [2] |

| Odor | No information available. | [2] |

Hazard Identification and Toxicology

While some safety data sheets (SDS) state that this compound is not classified as a hazardous substance under OSHA Hazard Communication Standard (29 CFR 1910.1200), it is crucial to recognize its potent biological effects.[2][4] The primary toxicological concern is its established role as an experimental toxin that primarily causes liver injury.[2]

Mechanism of Action: this compound's hepatotoxicity stems from its ability to deplete uridine (B1682114) triphosphate (UTP) nucleotides and generate free radicals within liver cells.[2] This disruption of cellular metabolism inhibits RNA and protein synthesis, ultimately leading to hepatocyte apoptosis and necrosis.[2] When co-administered with lipopolysaccharide (LPS), it creates a widely used animal model for fulminant hepatic failure.[2]

A summary of available toxicological data is presented in Table 2.

| Toxicity Data | Value | Species | Reference |

| Intraperitoneal TDLO | 200 mg/kg | Rat | |

| Intraperitoneal LD50 | 2,660 mg/kg | Mouse |

Safety and Handling Precautions

Given its biological activity, stringent adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Nitrile rubber gloves with a thickness greater than 0.11 mm are recommended.

-

Respiratory Protection: For nuisance exposures involving dust formation, use a dust respirator. A particulate filter device (EN 143) is recommended. In case of insufficient ventilation, wear suitable respiratory equipment.

Handling

-

Handling should be performed in a well-ventilated place.

-

Use a local exhaust if dust or aerosol will be generated.

-

Wash hands and face thoroughly after handling.

Storage

-

Keep the container tightly closed in a dry and well-ventilated place.[2][4]

-

To maintain product quality, it is recommended to keep it refrigerated.[2][4]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Immediate medical attention is required. | [2] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Immediate medical attention is required. | [2] |

| Inhalation | Remove from exposure, lie down. Remove to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required. | [2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. Call a physician immediately. If possible, drink milk afterward. | [2] |

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required.[4]

-

Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid creating dust.

Disposal Considerations

Dispose of this substance and its container in accordance with all applicable federal, state, and local regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

Experimental Protocols

This compound is frequently used with LPS to induce acute liver failure in animal models. The following is a general experimental protocol for inducing acute liver injury in mice. Researchers should optimize conditions for their specific experimental design.

Preparation of this compound and LPS Solutions

-

This compound Solution: Dissolve this compound in sterile physiological saline to the desired concentration (e.g., 200 mg/ml).[3]

-

LPS Solution: Dissolve LPS in sterile physiological saline to the desired concentration (e.g., 100 µg/kg).

Induction of Acute Liver Injury in Mice

-

Use male C57BL/6J mice, 6 weeks old.

-

Administer this compound and LPS via intraperitoneal (i.p.) injection. A common dosage is 800 mg/kg for D-GalN and 100 µg/kg for LPS.

-

Monitor the animals closely for signs of distress.

-

Euthanize the mice at predetermined time points (e.g., 2, 4, 6, and 8 hours post-injection) for sample collection.

-

Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST, inflammatory cytokines).

-

Perfuse the liver with saline and collect liver tissue for histological analysis (H&E staining) and molecular analysis (e.g., Western blot, qPCR).

References

A Technical Guide to the Solubility and Stability of D(+)-Galactosamine Hydrochloride for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of D(+)-Galactosamine hydrochloride (GalN), a critical amin-sugar used extensively in biomedical research to induce experimental liver injury. A comprehensive understanding of its physicochemical properties is paramount for ensuring the reproducibility and accuracy of experimental results. This document outlines quantitative solubility data, stability profiles under various conditions, and detailed experimental protocols for its handling and analysis.

Physicochemical Properties

This compound is a white to off-white crystalline solid. It is the hydrochloride salt of galactosamine, an amino sugar derivative of galactose.

| Property | Value | Reference |

| CAS Number | 1772-03-8 | [1][2][3][4] |

| Molecular Formula | C₆H₁₃NO₅ • HCl | [1][2] |

| Molecular Weight | 215.63 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 182-185 °C (decomposes) | [3][4][6] |

| Purity | ≥98% | [1][7] |

Solubility Profile

The solubility of this compound varies significantly across different solvent systems. This data is crucial for the preparation of stock solutions and experimental media.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility | Temperature | Notes | Reference |

| Water | ~50 g/L (~50 mg/mL) | 20 °C | Clear to very slightly hazy solution. | [5][7] |

| Water | 100 mg/mL | Not Specified | Requires sonication to achieve dissolution. | [5][8] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | Not Specified | For preparing organic solvent-free aqueous solutions. | [1][2] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | Not Specified | [1][2][8] | |

| Dimethylformamide (DMF) | 25 mg/mL | Not Specified | [1][2] | |

| Ethanol | ~5 mg/mL | Not Specified | [1][2] |

-

Aqueous Solutions : To prepare organic solvent-free aqueous solutions, this compound can be dissolved directly in aqueous buffers like PBS[1]. For high concentrations in water, ultrasonication may be necessary to facilitate dissolution[8]. It is recommended to sterilize aqueous solutions for biological experiments by passing them through a 0.22 µm filter[8].

-

Organic Stock Solutions : For organic stock solutions, the crystalline solid should be dissolved in a solvent of choice, such as DMSO or DMF[1]. To enhance stability, the solvent should be purged with an inert gas[1]. These stock solutions can then be diluted into aqueous buffers or isotonic saline for experiments[1].

Stability Profile

The stability of this compound is dependent on its physical state (solid vs. solution) and storage conditions.

Table 2: Stability and Storage Recommendations

| Form | Storage Temperature | Duration | Notes | Reference |

| Crystalline Solid | -20°C | ≥ 4 years | The material is stable under normal ambient conditions but is noted to be hygroscopic and moisture-sensitive. | [1][2][4][7] |

| Crystalline Solid | Room Temperature | Not Specified | Stable for shipping and short-term storage. | [2][4][5] |

| Aqueous Solution (e.g., in PBS) | Not Specified | Not recommended for more than one day | Aqueous solutions are prone to degradation. | [1] |

| Stock Solution (in organic solvent) | -80°C | Up to 6 months | Store sealed and protected from moisture. | [8] |

| Stock Solution (in organic solvent) | -20°C | Up to 1 month | Store sealed and protected from moisture. | [8] |

-

pH : The pH of a 10 g/L aqueous solution is between 3.5 and 5.0[7]. Stability in solution can be pH-dependent.

-

Temperature : As with many carbohydrates, degradation in aqueous solutions increases with temperature[9]. Autoclaving solutions, particularly those in certain buffers like acetate (B1210297), can cause significant degradation and discoloration[9].

-

Moisture : The solid form is hygroscopic and sensitive to moisture, making proper storage in a dry environment essential[3][4].

Experimental Protocols & Workflows

Accurate and reproducible experimental outcomes depend on standardized protocols for solution preparation and stability assessment.

Caption: Workflow for preparing D(+)-Galactosamine HCl solutions.

-

Preparation : Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed, sterile container.

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 20°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution.

-

Quantification : Accurately dilute a known volume of the clear supernatant.

-

Analysis : Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC)[10][11].

-

Calculation : Calculate the original concentration in the saturated solution to determine the solubility.

This protocol outlines a stability-indicating method using HPLC to quantify the remaining this compound and detect degradation products over time.

-

Solution Preparation : Prepare solutions of this compound in the desired solvents and store them under specific conditions (e.g., different temperatures, pH values).

-

Sample Collection : At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

-

Derivatization (Optional but Recommended) : For enhanced UV detection, pre-column derivatization can be performed.

-

Mix 0.2 mL of the sample with 0.2 mL of borate (B1201080) buffer.

-

Add 0.1 mL of a 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) solution and vortex.

-

Allow the reaction to proceed for 10 minutes.

-

Add 0.2 mL of a termination solution (e.g., an amine-containing reagent) to quench the reaction[10].

-

-

HPLC Analysis :

-

System : A standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) or acetate buffer).

-

Detection : UV detection at 265 nm for FMOC-derivatized samples[10].

-

Injection : Inject the prepared sample onto the column.

-

-

Data Analysis :

-

Quantify the peak area of the this compound derivative at each time point.

-

Compare the peak area to the initial (time zero) sample to determine the percentage of the compound remaining.

-

Monitor the chromatogram for the appearance of new peaks, which indicate degradation products.

-

Mechanism of Action in Hepatotoxicity Research

This compound is a well-established hepatotoxin used to model liver failure in animals[2]. Its mechanism involves the specific depletion of uridine (B1682114) triphosphate (UTP) in hepatocytes. This leads to the inhibition of RNA and protein synthesis, ultimately causing apoptosis and necrosis[8][12].

Caption: Mechanism of D-Galactosamine-induced liver cell death.

This guide consolidates critical data on the solubility and stability of this compound, providing researchers with the necessary information for its effective and reliable use in the laboratory. Adherence to these guidelines for solution preparation, storage, and handling will contribute to the integrity and reproducibility of experimental research.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. D-Galactosamine hydrochloride [chembk.com]

- 4. This compound CAS#: 1772-03-8 [m.chemicalbook.com]

- 5. D-(+)-半乳糖胺 盐酸盐 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 1772-03-8 [chemicalbook.com]

- 7. carlroth.com [carlroth.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Stability of galactose in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. apexbt.com [apexbt.com]

Methodological & Application

Application Notes and Protocols for D(+)-Galactosamine Hydrochloride in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of D(+)-Galactosamine hydrochloride (GalN) in creating mouse models of liver injury. GalN is a hepatotoxic agent that, when administered to animals, induces a pathological state that closely mimics human viral hepatitis.[1] This makes it an invaluable tool for studying liver disease and for the preclinical evaluation of hepatoprotective drug candidates.

Mechanism of Action: this compound primarily induces liver injury by depleting uridine (B1682114) triphosphate (UTP) nucleotides, which are essential for RNA and protein synthesis. This leads to cellular stress, the generation of free radicals, and ultimately, hepatocyte apoptosis and necrosis.[1][2] When used in combination with Lipopolysaccharide (LPS), GalN sensitizes the liver to the inflammatory effects of LPS, leading to a more severe, acute liver failure model that mimics fulminant hepatic failure.[1][3]

Quantitative Data Summary

The following tables summarize common dosage ranges and experimental parameters for this compound in mouse models based on published literature. It is highly recommended to perform preliminary dose-finding studies to determine the optimal conditions for your specific animal strain, age, and experimental setup.[1]

Table 1: this compound (GalN) Monotherapy for Liver Injury

| Parameter | Value | Mouse Strain(s) | Administration Route | Reference |

| Dosage | 250 mg/kg (6 injections over 24h) | Not Specified | Intraperitoneal (i.p.) | [1] |

| 1.5 g/kg (single dose) | Not Specified | Intraperitoneal (i.p.) | [1] | |

| 1.1 g/kg (single dose) | Sprague-Dawley rats | Intraperitoneal (i.p.) | [4] | |

| Vehicle | Saline (0.9% NaCl) | Sprague-Dawley rats | - | [4] |

| Concentration | 200 mg/mL | Sprague-Dawley rats* | - | [4] |

*Note: While this study used rats, the dosage and vehicle provide a relevant reference point for mouse studies.

Table 2: this compound (GalN) and Lipopolysaccharide (LPS) Co-administration for Acute Liver Failure

| GalN Dosage | LPS Dosage | Mouse Strain(s) | Administration Route | Reference |

| 400 mg/kg | 10 µg/kg | C57BL/6J | Intraperitoneal (i.p.) | [1] |

| 800 mg/kg | 10 µg/kg or 50 µg/kg | Not Specified | Intraperitoneal (i.p.) | [5] |

| 800 mg/kg | 100 µg/kg, 300 µg/kg, or 500 µg/kg | NF-κB transgenic | Intraperitoneal (i.p.) | [6] |

| 700 mg/kg | 100 µg/kg | C57BL/6 | Intraperitoneal (i.p.) | [7] |

| 800 mg/kg | 50 µg/kg | Not Specified | Intraperitoneal (i.p.) | [8] |

| 250 mg/kg | 25 µg/kg | Male mice | Intraperitoneal (i.p.) | [9] |

| 500 mg/kg | 25 µg/kg or 50 µg/kg | Male mice | Intraperitoneal (i.p.) | [9] |

| 100 mg/kg | 10 µg/kg (chronic, every other day for 8 weeks) | Male mice | Intraperitoneal (i.p.) | [9] |

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Injection

Materials:

-

This compound (crystalline solid)

-

Sterile, pyrogen-free 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Ultrasonic water bath (optional)

-

Sterile filters (0.22 µm)

Procedure:

-

Calculate the required amount of GalN: Based on the desired dosage (mg/kg), the average weight of the mice, and the total number of animals, calculate the total mass of GalN required. It is advisable to prepare a slight excess to account for any loss during preparation.

-

Weigh the GalN: Accurately weigh the calculated amount of this compound powder in a sterile environment.

-

Dissolution:

-

Transfer the weighed GalN into a sterile vial.

-

Add the required volume of sterile 0.9% saline to achieve the desired final concentration (e.g., 200 mg/mL).[4] The solubility of GalN in PBS (pH 7.2) is approximately 10 mg/mL, and higher concentrations may require assistance.[10] For higher concentrations in saline, vortex vigorously.

-

If dissolution is difficult, use an ultrasonic water bath to aid the process.[1]

-

-

Sterilization:

-

Once the GalN is completely dissolved and the solution is clear, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

-

-

Storage:

Protocol 2: Induction of Acute Liver Injury with GalN/LPS in Mice

Materials:

-

Prepared this compound solution

-

Lipopolysaccharide (LPS) solution (prepared according to manufacturer's instructions in sterile saline)

-

Mice (e.g., C57BL/6)

-

Sterile syringes and needles (e.g., 27-gauge)

-

Animal scale

Procedure:

-

Animal Preparation:

-

Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Weigh each mouse immediately before injection to calculate the precise volume of the solution to be administered.

-

-

Administration:

-

Monitoring:

-

After administration, monitor the mice for clinical signs of illness, such as lethargy, ruffled fur, and huddled posture.

-

The onset of severe liver injury in the GalN/LPS model can be rapid, often within 6 hours.[11]

-

-

Endpoint Analysis:

-

At the predetermined experimental endpoint (e.g., 6, 8, or 24 hours post-injection), euthanize the mice.

-

Collect blood via cardiac puncture for serum analysis of liver enzymes (e.g., ALT, AST).

-

Harvest the liver for histopathological analysis (e.g., H&E staining), gene expression analysis, or other relevant assays.

-

Visualization of Pathways and Workflows

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | 1772-03-8 [chemicalbook.com]

- 4. D-Galactosamine Intoxication in Experimental Animals: Is it Only an Experimental Model of Acute Liver Failure? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsjournals.org [atsjournals.org]

- 6. A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Catalpol protects mice against Lipopolysaccharide/D-galactosamine-induced acute liver injury through inhibiting inflammatory and oxidative response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Co-administration of lipopolysaccharide and d-galactosamine induces genotoxicity in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. D-gal/LPS-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

Application Notes and Protocols for the Administration of D(+)-Galactosamine Hydrochloride to Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of D(+)-Galactosamine hydrochloride (D-GalN) to rats, a common method for inducing experimental acute liver injury that histologically and biochemically resembles human viral hepatitis.[1][2] This model is frequently employed in hepatotoxicity studies and for the evaluation of hepatoprotective agents.